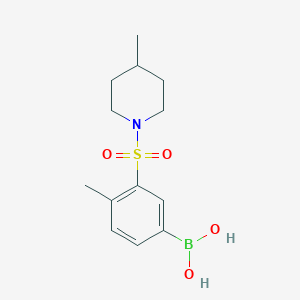

(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Description

(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid (CAS: 1704067-10-6) is a boronic acid derivative with the molecular formula C₁₃H₂₀BNO₄S and a molecular weight of 297.18 g/mol . Its structure features a phenyl ring substituted with a methyl group at the 4-position, a sulfonyl-linked 4-methylpiperidine moiety at the 3-position, and a boronic acid group. This compound is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to the boronic acid’s reactivity with aryl halides . The sulfonyl and piperidine groups introduce steric and electronic effects that influence its solubility, stability, and reactivity compared to simpler boronic acids.

Properties

IUPAC Name |

[4-methyl-3-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4S/c1-10-5-7-15(8-6-10)20(18,19)13-9-12(14(16)17)4-3-11(13)2/h3-4,9-10,16-17H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUMTNJPHWGBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron . The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of boronic acids, including (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid, often employs continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the boronic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Sulfide derivatives.

Substitution: A wide range of substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases and kinases.

Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity . The molecular targets often include serine proteases and kinases, which are crucial in various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogues with Sulfonyl and Heterocyclic Substitutions

Key Comparative Analysis

Steric and Electronic Effects

- Steric Hindrance : The 4-methylpiperidinylsulfonyl group in the target compound introduces significant steric bulk, which may reduce reactivity in cross-coupling reactions compared to smaller substituents (e.g., methylsulfonyl in CAS 1020743-84-3) . For instance, shows that disubstituted phenyl boronic acids with bulky groups exhibit lower yields in Rh-catalyzed reactions.

- Electronic Effects : The sulfonyl group is electron-withdrawing, lowering the pKa of the boronic acid and enhancing stability in aqueous environments . Compounds with methoxy groups (e.g., CAS 1704074-57-6) exhibit increased solubility and altered electronic profiles compared to methyl-substituted analogs .

Biological Activity

(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

The compound is classified as a boronic acid derivative, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. Its structure can be summarized as follows:

- Chemical Formula : C₁₂H₁₈BNO₄S

- CAS Number : 1704067-10-6

- Molecular Weight : 273.16 g/mol

1. Antibacterial Activity

Recent studies have demonstrated that boronic acids exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, showing effectiveness against Escherichia coli (ATCC 25922) at a concentration of 6.50 mg/mL . This suggests its potential application in treating bacterial infections.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro. In one study, it exhibited a high cytotoxic effect on the MCF-7 cancer cell line with an IC₅₀ value of 18.76 ± 0.62 µg/mL . This indicates that the compound may be a promising candidate for further development as an anticancer agent.

3. Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It was evaluated for its inhibitory effects on several enzymes:

| Enzyme | IC₅₀ (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These results indicate that the compound has varying degrees of inhibitory activity on these enzymes, which could be beneficial in treating conditions related to enzyme dysfunction .

Case Studies

In a comprehensive study evaluating a range of boronic acid derivatives, including the compound , researchers found that these compounds possess antioxidant properties alongside their antibacterial and anticancer activities . The study highlighted the synthesis and characterization of a novel boronic ester that showed superior biological activity compared to quercetin, a well-known antioxidant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.